molecular formula C6H9NO2S2 B118018 5-Ethylthiophene-2-sulfonamide CAS No. 140646-34-0

5-Ethylthiophene-2-sulfonamide

Cat. No.: B118018
CAS No.: 140646-34-0
M. Wt: 191.3 g/mol
InChI Key: OSQLGPYKHWNEJD-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C6H9NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthiophene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
5-Ethylthiophene-2-sulfonamide has demonstrated significant antimicrobial properties. Research indicates that it acts as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism makes it effective against various bacterial strains, including resistant ones like Klebsiella pneumoniae . The compound's low molecular weight and favorable drug-like properties enhance its potential as an antibacterial agent.

Anti-inflammatory and Anticancer Properties
In addition to its antibacterial effects, this compound exhibits anti-inflammatory and anticancer activities. Preliminary studies have suggested that this compound may inhibit cancer cell proliferation by interacting with cellular signaling pathways involved in tumor growth . The sulfonamide moiety is crucial for its biological activity, often associated with both antibacterial and antitumor effects.

Carbonic Anhydrase Inhibition
The compound has also been investigated for its potential as a carbonic anhydrase inhibitor (CAI). Sulfonamides containing five-membered heterocycles, like this compound, have shown higher potency against specific carbonic anhydrase isoforms compared to their six-membered counterparts. This property could lead to applications in treating conditions like glaucoma and obesity by modulating carbonic anhydrase activity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of thiophene derivatives with sulfonyl chlorides. The versatility in synthetic pathways allows for the development of numerous derivatives that may enhance or modify its biological activity .

Case Studies and Research Findings

Recent studies have provided insights into the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene sulfonamides exhibited high potency against Klebsiella pneumoniae, suggesting that modifications to the thiophene ring can enhance antibacterial activity .
  • Anticancer Activity : Research involving various cancer cell lines (A-549, HepG-2, MCF-7) indicated that thiophene-based sulfonamides could inhibit cell growth effectively, highlighting their potential as anticancer agents .
  • Carbonic Anhydrase Inhibition : Investigations into the structure-activity relationship (SAR) of five-membered heterocyclic sulfonamides revealed that compounds like this compound are effective CAIs, which could be beneficial in treating glaucoma .

Mechanism of Action

The mechanism of action of 5-Ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of folate metabolism, which is crucial for bacterial growth and replication .

Comparison with Similar Compounds

  • Thiophene-2-sulfonamide
  • 5-Methylthiophene-2-sulfonamide
  • 2-Ethylthiophene-3-sulfonamide

Comparison: 5-Ethylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the ethyl group at the 5-position can influence the compound’s solubility and interaction with biological targets, making it more effective in certain contexts .

Biological Activity

5-Ethylthiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and potential anti-cancer properties. Additionally, we will explore its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring and a sulfonamide group, which are critical for its biological activity. The thiophene moiety enhances the compound's electronic properties, facilitating interactions with various biological targets. The sulfonamide group is particularly notable for its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis.

Biological Activities

1. Antimicrobial Activity
The sulfonamide group in this compound allows it to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, which compete with PABA for binding to bacterial enzymes involved in folate metabolism. Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

2. Anti-inflammatory Properties
Studies suggest that this compound may possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration in conditions characterized by excessive inflammation.

3. Anticancer Potential
Recent investigations have highlighted the potential of this compound in cancer research. The presence of the sulfonamide moiety is linked to antibacterial and antitumor effects. Compounds with similar structures have shown the ability to inhibit various cancer cell lines, suggesting that this compound may also possess anti-neoplastic properties. Preliminary studies indicate interactions with cellular signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase pathway.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with enzymes involved in folate metabolism, inhibiting their activity.
  • Cell Signaling Modulation : The thiophene ring may interact with various receptors and enzymes, influencing cellular signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
Anti-inflammatory Effects Showed reduction in inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases.
Anticancer Activity Inhibited proliferation of specific cancer cell lines; ongoing studies are examining its effects on signaling pathways critical for tumor growth.

Properties

IUPAC Name

5-ethylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQLGPYKHWNEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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